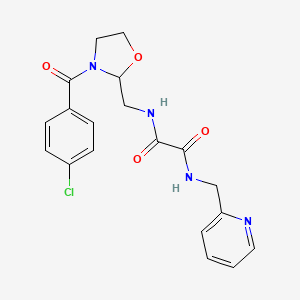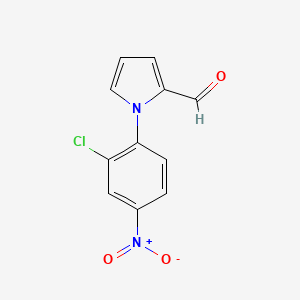
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, also known as CNP, is an important organic compound used in the synthesis of a variety of organic compounds. CNP is a nitro-aromatic compound, which is a type of aromatic compound that contains a nitro group (-NO2) attached to an aromatic ring. CNP is a very versatile compound, with numerous applications in the fields of organic chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex between this compound and a target molecule, such as an enzyme or a protein. The complex then undergoes a series of chemical reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. This compound has also been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a very useful compound for laboratory experiments due to its versatility and wide range of applications. This compound is relatively easy to synthesize, and is relatively stable in solution. However, this compound is also toxic, and should be handled with care in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This compound could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. This compound could also be used in the development of new drug delivery systems, or in the study of the structure and function of proteins. This compound could also be used in the study of enzymatic reactions, or in the development of new anti-cancer drugs. Finally, this compound could be used in the study of biochemical and physiological effects, such as anti-inflammatory and anti-oxidant effects.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde from pyrrole and chloro-4-nitrophenol is a two-step process. In the first step, the pyrrole is reacted with chloro-4-nitrophenol in the presence of a base such as sodium hydroxide to form a nitro-aromatic compound. In the second step, the nitro-aromatic compound is then reacted with an acid such as hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable compound in scientific research due to its versatility and wide range of applications. This compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, biochemicals, and polymers. This compound has also been used in the synthesis of polymers for use in biomedical applications, such as drug delivery systems and tissue engineering. This compound has also been used in the synthesis of organic compounds for use in the study of enzymatic reactions and in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRDTQNZHORAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

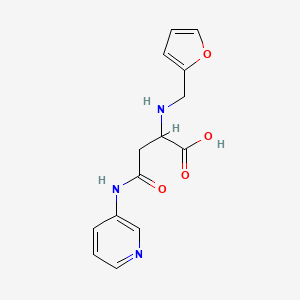
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)
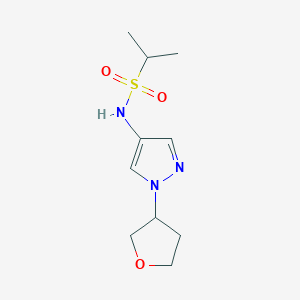

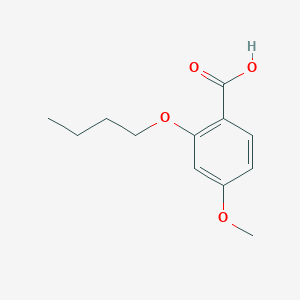
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)
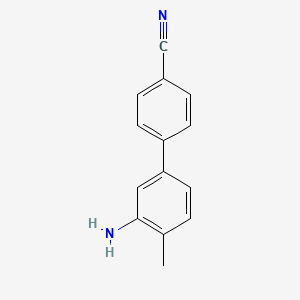
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)
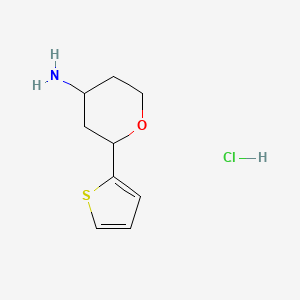
![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)
![2-Chloro-1-[(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]propan-1-one](/img/structure/B2383884.png)

